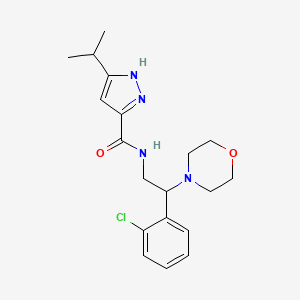
Kdm5B-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kdm5B-IN-3 is a small molecule inhibitor specifically targeting the lysine demethylase 5B (KDM5B) enzyme. KDM5B is a member of the KDM5 family of histone demethylases, which play a crucial role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4). This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodevelopmental disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kdm5B-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Kdm5B-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired modification, often involving controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced inhibitory activity and therapeutic applications .
Applications De Recherche Scientifique
Kdm5B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KDM5B in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer, and neurodevelopmental disorders.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
Mécanisme D'action
Kdm5B-IN-3 exerts its effects by specifically inhibiting the KDM5B enzyme, which demethylates histone H3 lysine 4 (H3K4). By inhibiting this enzyme, this compound prevents the removal of methyl groups from H3K4, leading to changes in gene expression. This inhibition affects various molecular pathways, including those involved in cell cycle regulation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Kdm5B-IN-3 is compared with other inhibitors targeting the KDM5 family, including:
Kdm5A-IN-1: Another inhibitor targeting KDM5A, with similar but distinct inhibitory properties.
Kdm5C-IN-2: Targets KDM5C, showing different selectivity and potency.
Kdm5D-IN-4: Inhibits KDM5D, with unique effects on gene expression and cellular processes
This compound stands out due to its specificity for KDM5B and its potential therapeutic applications in various diseases. Its unique structure and inhibitory properties make it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C19H25ClN4O2 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23) |
Clé InChI |
YPOZVBBSPPQEEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















